3-(3-Piperidinyloxy)pyridine
Overview
Description
3-(3-Piperidinyloxy)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Piperidinyloxy)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine derivatives with piperidine under specific conditions. For instance, the reaction can be facilitated by using a base such as sodium hydride in a solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the piperidine ring is introduced to the pyridine core.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Catalysts such as palladium or nickel complexes may be employed to facilitate the cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Piperidinyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(3-Piperidinyloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Piperidinyloxy)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby influencing neurological pathways.
Comparison with Similar Compounds
- 3-(3-Piperidinyloxy)pyridine
- 3-(4-Piperidinyloxy)pyridine
- 3-(2-Piperidinyloxy)pyridine
Comparison: this compound is unique due to the position of the piperidine ring on the pyridine core. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-piperidin-3-yloxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPZQCAVQYABA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.